molecular formula C16H17N3O2 B2785557 N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide CAS No. 2195951-06-3

N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide

カタログ番号 B2785557
CAS番号: 2195951-06-3
分子量: 283.331
InChIキー: RJURIHSELVZAQZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide, commonly known as CP-673451, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase, which is involved in the regulation of cell growth, differentiation, and survival. CP-673451 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

作用機序

CP-673451 exerts its anti-cancer effects by inhibiting the activity of the N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide tyrosine kinase. N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide is a cell surface receptor that is activated by the binding of platelet-derived growth factor (PDGF) ligands. Upon activation, N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide initiates a signaling cascade that promotes cell growth, proliferation, and survival. CP-673451 binds to the ATP-binding site of N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide and prevents its activation, thereby inhibiting the downstream signaling pathway.
Biochemical and Physiological Effects:
CP-673451 has been shown to have several biochemical and physiological effects in preclinical models of cancer. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). CP-673451 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

実験室実験の利点と制限

CP-673451 has several advantages and limitations for lab experiments. Its selectivity for N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide makes it a useful tool for studying the role of N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide signaling in cancer. However, its complex synthesis and high cost may limit its use in some labs. Additionally, its potency may make it difficult to determine the optimal concentration for experiments.

将来の方向性

There are several future directions for the study of CP-673451. One area of interest is the evaluation of its efficacy in combination with other targeted therapies, such as inhibitors of the epidermal growth factor receptor (EGFR) or the vascular endothelial growth factor receptor (VEGFR). Another area of interest is the identification of biomarkers that can predict response to CP-673451. Additionally, the development of more efficient synthesis methods and analogs of CP-673451 may improve its efficacy and reduce its cost.

合成法

The synthesis of CP-673451 involves several steps, including the reaction of 4-methoxybenzoyl chloride with 6-cyclopropylpyrimidine-4-amine to form N-(4-methoxybenzoyl)-6-cyclopropylpyrimidine-4-amine. This intermediate is then reacted with formaldehyde and sodium cyanoborohydride to form N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide. The synthesis of CP-673451 is a complex process that requires expertise in organic chemistry.

科学的研究の応用

CP-673451 has been extensively studied in preclinical models of cancer, including breast cancer, glioblastoma, and prostate cancer. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide signaling pathway. CP-673451 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. These findings have led to the development of clinical trials to evaluate the safety and efficacy of CP-673451 in cancer patients.

特性

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-21-14-6-4-12(5-7-14)16(20)17-9-13-8-15(11-2-3-11)19-10-18-13/h4-8,10-11H,2-3,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJURIHSELVZAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。